1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
CAS No.: 13323-66-5
Cat. No.: VC21343442
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13323-66-5 |
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Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+ |
Standard InChI Key | FGPJTMCJNPRZGF-JXMROGBWSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES | C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O |
Structure and Physical Properties
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one features a characteristic chalcone scaffold with hydroxyl groups at the 2' position of ring A and the 4 position of ring B. This arrangement of functional groups contributes significantly to its biological activity profile and physicochemical properties.
Molecular Structure and Identification
The compound is identified by several nomenclature systems and identifiers, which are essential for consistent referencing in scientific literature and databases:
Table 1. Identifiers and Nomenclature of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Physical and Chemical Properties
The physical and chemical properties of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one are crucial for understanding its behavior in biological systems and for developing formulation strategies:
Table 2. Physical and Chemical Properties of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Spectroscopic Characteristics
Spectroscopic data provides valuable insights into the structural features of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one. The following spectroscopic characteristics have been reported in the literature:
IR Spectroscopy: The IR spectrum shows characteristic absorption bands at 3226 cm⁻¹ (O-H stretching), 1692 cm⁻¹ (C=O stretching), 1636 cm⁻¹ (C=C stretching, aliphatic), and 1562 cm⁻¹ (C=C stretching, aromatic) .
¹H-NMR Spectroscopy: The ¹H-NMR spectrum reveals signals at δ 5.78 ppm (Ar-OH), 7.6–8.36 ppm (aromatic protons), and 3.8 ppm (HC=CH) .
Mass Spectrometry: The compound exhibits a molecular ion peak at m/z 240.96, which corresponds to its calculated molecular weight of 240.26 .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, with the Claisen-Schmidt condensation being the most widely employed method.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a basic catalyst. This method is preferred due to its simplicity, high yield, and use of readily available starting materials .
A typical procedure involves the following steps:
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A mixture of 2-hydroxyacetophenone (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol) is dissolved in ethanol (20 mL).
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An aqueous solution of sodium hydroxide (40%) is added dropwise with constant stirring until a red mass forms.
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The reaction mixture is kept overnight at room temperature.
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The solution is then acidified with cold concentrated hydrochloric acid.
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The precipitate is filtered, washed, and recrystallized from ethanol.
This method typically yields 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one with a yield of approximately 88% .
Alternative Synthetic Approaches
Several modifications to the traditional Claisen-Schmidt condensation have been reported to improve yield, purity, or reaction conditions:
Base Variation: Potassium hydroxide or potassium carbonate can be used as alternative base catalysts. For instance, a mixture of related compounds with KOH (0.6 g) in methanol (12 mL) has been reported to yield chalcone derivatives after stirring at room temperature for 4 days .
Solvent Optimization: While ethanol is commonly used, other solvents such as methanol or acetone can be employed depending on the solubility of the reactants and the desired reaction conditions .
Microwave-Assisted Synthesis: Some researchers have utilized microwave irradiation to accelerate the reaction and improve yields. This approach reduces reaction time significantly and may enhance the stereoselectivity of the product .
Green Chemistry Approaches: Environmentally friendly catalysts and solvent-free conditions have been explored to make the synthesis more sustainable and eco-friendly.
Biological Activities
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one exhibits a wide range of biological activities, making it a promising candidate for various therapeutic applications.
Anticancer Properties
The anticancer potential of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one has been demonstrated in several studies. Research indicates that this compound, also referred to as 2',4'-dihydroxychalcone, suppresses PC-3 human prostate cancer cell growth by inducing apoptosis .
The compound's mechanism of action involves multiple pathways:
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Induction of apoptosis through modulation of mitochondrial functions
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Activation of caspases, particularly caspase-3
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Regulation of cell cycle progression
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Interference with cellular signaling pathways
A related chalcone derivative, (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one, has been identified as a chemopreventive agent with significant anticancer potential . This suggests that the 2-hydroxyphenyl moiety, present in both compounds, plays a crucial role in their anticancer activities.
Antioxidant Activity
The antioxidant properties of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one are largely attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. Structurally similar chalcones have demonstrated significant antioxidant activities, suggesting that 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one may also possess strong antioxidant potential .
The antioxidant mechanisms may include:
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Scavenging of reactive oxygen species (ROS)
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Chelation of metal ions that catalyze oxidative reactions
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Inhibition of enzymes involved in ROS production
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Enhancement of cellular antioxidant defense systems
Antimicrobial Properties
Chalcones and their derivatives, including 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, have shown promising antimicrobial activities against various pathogens. Recent literature reviews highlight the antibacterial potential of chalcones against Staphylococcus aureus, a major human pathogen .
While specific data on the antimicrobial activity of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one is limited, the structural similarities with other biologically active chalcones suggest potential efficacy against bacterial and fungal pathogens.
Other Biological Activities
Beyond its anticancer, antioxidant, and antimicrobial properties, 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one may exhibit additional biological activities:
Anti-inflammatory Activity: The compound may inhibit inflammatory mediators and pathways, contributing to its potential therapeutic applications in inflammatory disorders.
Antiparasitic Effects: Related chalcones have shown antileishmanial and antimalarial activities, suggesting that 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one might have similar effects against parasitic infections .
Enzyme Inhibition: Studies on structurally similar chalcones indicate potential inhibitory effects on various enzymes, including Heat shock protein 90, which plays crucial roles in cellular processes and disease progression .
Research Applications
The diverse biological activities of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one have led to its exploration in various research fields.
Drug Discovery and Development
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one serves as a valuable lead compound in drug discovery programs, particularly for developing:
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Anticancer agents targeting specific molecular pathways in cancer cells
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Antioxidant compounds for preventing oxidative stress-related diseases
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Antimicrobial drugs against resistant pathogens
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Anti-inflammatory agents with improved efficacy and reduced side effects
The relatively simple structure of the compound allows for easy modification to enhance specific activities or improve pharmacokinetic properties.
Structure-Activity Relationship Studies
Researchers frequently use 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one as a reference compound in structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the resulting biological activities, researchers can identify key structural features essential for specific activities.
Such studies have revealed that:
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The hydroxyl group at the 2' position is crucial for many biological activities due to its ability to form hydrogen bonds with target molecules.
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The hydroxyl group at the 4 position contributes to antioxidant activity and may influence other biological properties.
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The α,β-unsaturated carbonyl system serves as a Michael acceptor, allowing the compound to interact with nucleophilic groups in biological targets.
Molecular Mechanism Studies
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one is used in research to elucidate the molecular mechanisms underlying the biological activities of chalcones. For instance, docking studies with the structurally similar 2',4'-dihydroxychalcone have shown that it binds to the ATPase domain of Heat shock protein 90, suggesting its role as a Heat shock protein 90-calcineurin pathway inhibitor .
Understanding these molecular interactions provides valuable insights for designing more potent and selective therapeutic agents based on the chalcone scaffold.
Comparative Analysis with Similar Compounds
To better understand the distinctive properties of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, a comparative analysis with structurally related chalcones is valuable.
Structural Comparison
Table 3. Structural Comparison of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one with Related Chalcones
Biological Activity Comparison
The biological activities of these structurally related chalcones vary based on their substitution patterns:
Table 4. Comparison of Biological Activities Among Related Chalcones
These comparisons highlight the importance of specific structural features for particular biological activities. The 2'-hydroxyl group appears crucial for many biological effects, while the presence and position of additional hydroxyl or methoxy groups can modulate the activity profile.
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